2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE
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Overview
Description
2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a piperidine ring at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine:
2,4-Diamino-6-(piperidin-1-yl)pyrimidine: Another related compound with amino groups at positions 2 and 4 instead of methyl groups
Uniqueness
2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 4 can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2,4-dimethyl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-8-11(13-10(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRJYOOTGXBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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